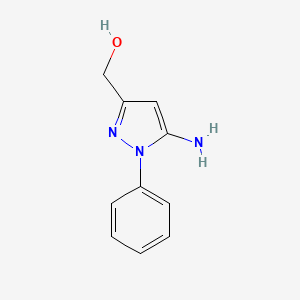

(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol

Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. mdpi.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. mdpi.com This versatility has led to the incorporation of the pyrazole ring into a wide array of approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, anticoagulant, and anti-obesity agents. google.com

The significance of the pyrazole core extends to various other fields such as agrochemistry, coordination chemistry, and materials science. The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its relative ease of synthesis and functionalization, allows for the rational design and optimization of novel compounds with desired physicochemical and biological properties. mdpi.com Consequently, pyrazole derivatives are the subject of extensive research, leading to a continuous stream of new molecules with potential applications across different scientific disciplines. rsc.org

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Rimonabant | Anti-obesity |

| Sildenafil | Erectile dysfunction |

| Crizotinib | Anticancer |

| Pirtobrutinib | Anticancer (Mantle cell lymphoma) |

This table provides a selection of drugs to illustrate the therapeutic diversity of pyrazole-containing compounds. jmchemsci.com

Overview of Amino-Pyrazoles as a Distinct Class of Heterocyclic Compounds in Academic Inquiry

Within the broader family of pyrazole derivatives, amino-pyrazoles represent a particularly important and versatile class of compounds. jmchemsci.com The introduction of an amino group onto the pyrazole ring significantly influences the molecule's electronic properties and provides a reactive handle for further synthetic modifications. jmchemsci.comnih.gov This has made amino-pyrazoles valuable building blocks for the synthesis of more complex heterocyclic systems, including fused pyrazoles like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. sci-hub.senih.gov

The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-amino) plays a crucial role in the reactivity and biological activity of the resulting derivatives. jmchemsci.com 5-Aminopyrazoles, in particular, are widely reported in the literature due to their high versatility in medicinal chemistry, serving as precursors for kinase inhibitors, anticancer agents, and antibacterial compounds. jmchemsci.comsci-hub.se Their polyfunctional nature, with multiple nucleophilic sites, allows them to react with various electrophiles to construct a diverse range of fused heterocyclic rings. nih.govnih.gov

Contextualization of (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol within Advanced Pyrazole Chemistry

This compound (CAS Number: 1414570-97-0) is a specific example of a multifunctionalized amino-pyrazole. Its structure is characterized by three key features: the core 1-phenyl-pyrazole scaffold, an amino group at the 5-position, and a hydroxymethyl group at the 3-position. This combination of functional groups makes it a highly valuable, albeit specialized, synthon in advanced organic synthesis.

While detailed research on this specific molecule is not extensively published, its synthetic utility can be inferred from related compounds. For instance, the synthesis of analogous (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols is achieved through the reduction of the corresponding ethyl carboxylates. This suggests a likely synthetic pathway to this compound could involve the reduction of a precursor like 5-amino-1-phenyl-1H-pyrazole-3-carboxylic acid or its ester derivative. nih.gov The process of reducing carboxylic acids or their derivatives to alcohols is a fundamental transformation in organic synthesis. google.com

The true value of this compound in advanced pyrazole chemistry lies in its potential as a versatile building block. The amino group serves as a potent nucleophile and a directing group, enabling the construction of fused ring systems, a common strategy in the development of bioactive molecules. nih.gov Simultaneously, the hydroxymethyl group offers another site for chemical modification, such as oxidation to a carboxylic acid or conversion into other functional groups, further expanding its synthetic possibilities. This dual functionality allows for the creation of complex molecular architectures from a relatively simple starting material, positioning it as a compound of significant interest for the synthesis of novel heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-1-phenylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10-6-8(7-14)12-13(10)9-4-2-1-3-5-9/h1-6,14H,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDYKGRNGIBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1 Phenyl 1h Pyrazol 3 Yl Methanol and Its Pyrazole Precursors

Conventional Synthetic Approaches

Conventional methods for the synthesis of (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol are characterized by multi-step sequences that allow for the systematic construction and modification of the pyrazole (B372694) scaffold.

Multi-step Synthetic Sequences for Pyrazole Formation

The foundational step in these sequences is the formation of the pyrazole ring, which is a well-established process in organic synthesis.

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. researchgate.netorganic-chemistry.org In the context of preparing precursors for this compound, phenylhydrazine (B124118) is a critical starting material. The reaction with a suitable diketoester, such as a derivative of a 2,4-diketoester, leads to the formation of the 1-phenyl-pyrazole ring system. researchgate.net The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents on the diketoester.

Alternatively, enaminones serve as versatile precursors for pyrazole synthesis. The reaction of phenylhydrazine with an enaminone bearing appropriate functional groups can also yield the desired 1-phenyl-pyrazole core. This approach offers a high degree of flexibility in introducing substituents onto the pyrazole ring.

A highly relevant precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be synthesized by refluxing phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695). masterorganicchemistry.com This reaction proceeds via a nucleophilic attack of the phenylhydrazine onto the electron-deficient double bond of the enol ether, followed by cyclization and elimination of ethanol to afford the aminopyrazole product.

Table 1: Examples of Cyclization Reactions for Pyrazole Precursor Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Diketoester | 1-Phenyl-pyrazole derivative | researchgate.net |

| Phenylhydrazine | Enaminone | 1-Phenyl-pyrazole derivative |

Once a pyrazole with a carboxylate group at the C3 position is obtained, a straightforward reduction step can be employed to generate the desired methanol (B129727) functionality. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the conversion of esters to primary alcohols. wikipedia.org

For instance, a precursor such as ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate can be treated with LiAlH₄ in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The hydride attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent workup with an aqueous acid solution neutralizes the resulting alkoxide to yield this compound. The reaction is typically carried out at reduced temperatures to control its exothermicity.

Table 2: Reduction of Pyrazole Carboxylate

| Starting Material | Reagent | Product |

|---|

Derivatization from Related Pyrazole Carbaldehydes

An alternative synthetic route involves the initial preparation of a pyrazole-3-carbaldehyde, which is then reduced to the target methanol derivative. This approach provides another avenue for accessing the desired compound.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic systems. researchgate.netnih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. masterorganicchemistry.com While formylation of pyrazoles often occurs at the C4 position, appropriate substitution on the ring can direct the formylation to the C3 position, yielding a 5-amino-1-phenyl-1H-pyrazole-3-carbaldehyde precursor.

Following the successful formylation, the resulting pyrazole-3-carbaldehyde can be readily reduced to this compound. This reduction is commonly achieved using milder reducing agents compared to those required for ester reduction. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation, offering excellent chemoselectivity for the reduction of aldehydes in the presence of other functional groups. rsc.orgresearchgate.net The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature.

Advanced and Catalytic Synthetic Techniques

To enhance the efficiency and sustainability of pyrazole synthesis, advanced techniques, particularly those utilizing microwave irradiation, have been developed.

Microwave-Assisted Synthesis of Amino-Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. researchgate.net In the synthesis of amino-pyrazole derivatives, microwave irradiation can significantly reduce reaction times and improve product yields compared to conventional heating methods. rsc.org

The formation of the pyrazole ring through the cyclocondensation of hydrazines with β-ketonitriles or other suitable precursors is particularly amenable to microwave heating. The sealed-vessel conditions and rapid, uniform heating provided by microwaves can drive these reactions to completion in a matter of minutes, whereas conventional methods may require several hours of reflux. This technique is especially beneficial for the synthesis of libraries of substituted pyrazoles for biological screening. The synthesis of N-aryl substituted 1H-pyrazole-5-amines from arylhydrazines and 3-aminocrotonitrile has been successfully demonstrated using microwave irradiation at 150°C, with reaction times of only 10-15 minutes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazole Derivative

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours | Moderate to Good |

Investigated Catalytic Systems in Pyrazole Synthesis

The synthesis of the pyrazole core is a fundamental step in the generation of compounds like this compound. Various catalytic systems have been explored to facilitate the construction of the pyrazole ring, offering advantages in terms of efficiency, regioselectivity, and reaction conditions. These catalysts are typically employed in cyclocondensation or cycloaddition reactions.

Transition metals have proven particularly effective. For instance, silver catalysts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), have been successfully used in the reaction between trifluoromethylated ynones and aryl hydrazines. mdpi.com This method is noted for its high speed, achieving excellent yields of 3-CF3-pyrazoles at room temperature with low catalyst loading. mdpi.com Copper catalysis is also versatile, enabling C-N bond formation in a one-pot fashion for N-functionalization of pyrazoles. beilstein-journals.org Copper-catalyzed protocols have been developed for the three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org Furthermore, copper(I) iodide has been used for the electrophilic cyclization of α,β-alkynic hydrazones to yield substituted pyrazoles. researchgate.net

Rhodium catalysts are employed for the addition-cyclization of hydrazines with alkynes, proceeding under mild conditions through a cascade reaction involving C-N bond cleavage and intramolecular dehydration. organic-chemistry.orgrsc.org Palladium catalysts are utilized in four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides to prepare pyrazole derivatives. organic-chemistry.org

Non-metal catalysts have also been investigated. Molecular iodine, for example, catalyzes the synthesis of 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazines in a transition-metal-free process. mdpi.com It also facilitates the cyclocondensation of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide with aromatic aldehydes. nih.gov More recently, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, which consists of nano copper immobilized on a modified layered double hydroxide (B78521), has shown high activity and selectivity in the three-component one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov This system offers environmental benefits due to its reusability and use of a water/ethanol solvent system. nih.gov

The table below summarizes various catalytic systems used in the synthesis of the pyrazole heterocyclic core.

| Catalyst System | Reactants | Product Type | Key Features |

| Silver (AgOTf) | Trifluoromethylated ynones, Aryl (alkyl) hydrazines | 3-CF3-pyrazoles | Fast reaction (1h at RT), high regioselectivity, excellent yields (up to 99%). mdpi.com |

| Copper | Enaminones, Hydrazine, Aryl halides | 1,3-substituted pyrazoles | One-pot domino reaction involving cyclization and Ullmann coupling. beilstein-journals.org |

| Copper(I) iodide | α,β-alkynic hydrazones | Substituted pyrazoles | Electrophilic cyclization mechanism. researchgate.net |

| Rhodium | Hydrazines, Alkynes | Highly substituted pyrazoles | Cascade reaction involving C-N bond cleavage and addition-cyclization under mild conditions. organic-chemistry.orgrsc.org |

| Palladium | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Substituted pyrazoles | Four-component coupling reaction. organic-chemistry.org |

| Molecular Iodine | N,N-dimethyl enaminones, Sulfonyl hydrazines | 4-sulfonyl pyrazoles | Transition-metal-free tandem C(sp2)-H sulfonylation and pyrazole annulation. mdpi.com |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl hydrazine | 5-amino-1H-pyrazole-4-carbonitriles | Eco-friendly, reusable nano-catalyst, high yields (85-93%) under mild conditions. nih.gov |

Preparation of Key Intermediate Pyrazole Fragments

The synthesis of this compound relies on the initial preparation of appropriately substituted pyrazole precursors. These key intermediates are typically 5-aminopyrazole derivatives bearing a functional group at the 3-position that can be converted into a hydroxymethyl group.

A common and crucial intermediate is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . This compound is synthesized via the reflux of a solution containing phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol. The reaction proceeds through a cyclocondensation mechanism. This ester can then be hydrolyzed, for example by refluxing with potassium hydroxide in ethanol, to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid . nih.gov

Another important class of intermediates are the 5-aminopyrazole-4-carbonitriles. For instance, 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile can be synthesized and subsequently hydrolyzed with concentrated sulfuric acid to produce the corresponding carboxamide. google.com The synthesis of various substituted 5-amino-1H-pyrazole-4-carbonitriles has been achieved through a one-pot, three-component reaction of aldehydes, malononitrile, and phenylhydrazine, often employing a catalyst. rsc.orgresearchgate.net

The direct precursor to the target compound is often a pyrazole-3-carboxylic acid or its ester. While the specific synthesis of the 3-carboxylic acid derivative of 5-amino-1-phenyl pyrazole is less commonly detailed, analogous structures provide a clear synthetic pathway. For example, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has been synthesized from 4-benzoyl-5-phenyl-2,3-furandione and a substituted phenyl hydrazone. dergipark.org.tr The critical final step in forming the target alcohol involves the reduction of the carboxyl or ester group at the C3 position. The reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates to form (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols demonstrates the viability of this transformation.

The following table details the preparation of some of these key pyrazole fragments.

| Intermediate Compound | Reactants | Reagents/Conditions | Yield |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | Ethanol, reflux | 44% |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Potassium hydroxide, Ethanol, reflux | Not specified nih.gov |

| 5-Amino-3-methyl-1-phenyl-4-pyrazolecarboxamide | 5-Amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile | Concentrated sulfuric acid | Not specified google.com |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde, Malononitrile, Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI catalyst, H2O/EtOH, 55 °C | 85-93% rsc.org |

| N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | 5-Amino-3-methyl-1-phenylpyrazole | Acetic acid/Acetic anhydride (B1165640) mixture | Not specified researchgate.net |

Structural Elucidation and Advanced Characterization of 5 Amino 1 Phenyl 1h Pyrazol 3 Yl Methanol and Analogs

Spectroscopic Analysis Methods for Structural Confirmation

Spectroscopic techniques are fundamental in the characterization of novel chemical entities. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular structure of pyrazole (B372694) derivatives.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectra of 5-amino-1-phenyl-1H-pyrazole analogs, the protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shifts of the aromatic protons on the phenyl ring are observed in the downfield region, generally between 7.0 and 8.5 ppm, with their multiplicity depending on the substitution pattern. For instance, in a 4-substituted analog like 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the phenyl protons exhibit complex multiplets. rsc.org The proton on the pyrazole ring, if present, would also have a characteristic chemical shift.

¹³C NMR: The ¹³C NMR spectra provide crucial information about the carbon skeleton. The carbon atoms of the pyrazole ring in these types of compounds typically resonate at distinct chemical shifts, aiding in the confirmation of the heterocyclic core. For example, in 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the carbon attached to the methoxy (B1213986) group appears at approximately 55 ppm, while the aromatic and pyrazole carbons are found further downfield. rsc.org

A representative summary of ¹H and ¹³C NMR data for various analogs is presented in the interactive table below.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com | CDCl₃ | 8.42 (d, J = 2.6 Hz, 1H), 7.97–7.90 (m, J = 1.9 Hz, 2H), 7.79 (d, J = 0.8 Hz, 1H), 7.68 (t, J = 1.8 Hz, 1H), 6.54–6.49 (m, 1H), 1.36 (s, 18H) | 167.6, 150.7, 144.4, 131.0, 130.6, 127.5, 126.0, 109.3, 35.1, 31.5 |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol and its analogs, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the methanol (B129727) group would be expected as a broad band in a similar region. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and pyrazole rings are found in the 1400-1650 cm⁻¹ region. For analogs containing a cyano group, a sharp absorption band is characteristically seen around 2200-2260 cm⁻¹. rsc.org

The table below summarizes key IR absorption bands for several analogs.

| Compound | Key IR Absorptions (ν, cm⁻¹) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600 (C=C, C=N) |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | 3442, 3305, 3221 (N-H), 2205 (C≡N), 1600, 1583 (C=C, C=N), 1514, 1348 (NO₂) |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | 3445, 3340, 3315, 3210 (N-H), 2206 (C≡N), 1597, 1508 (C=C, C=N) |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com | 1701 (C=O) |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which further corroborates its structure. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar molecules. For instance, in the characterization of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, ESI-MS showed signals at m/z 306 [M+H]⁺ and 328 [M+Na]⁺, confirming the molecular mass of the compound. researchgate.netnih.gov Similarly, for a more complex quinoline (B57606) derivative of a 5-aminopyrazole, the mass spectrum showed the molecular ion peak at m/z 374, consistent with its calculated molecular weight. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of the synthesized compounds. These techniques separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. A single, sharp peak in the chromatogram is indicative of a high degree of purity. While specific retention times are dependent on the exact experimental conditions, these methods are routinely used to confirm the homogeneity of pyrazole derivatives before further characterization and biological evaluation. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

For example, the X-ray structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one unambiguously confirmed the O-alkylation product, resolving a structural ambiguity that could not be clarified by NMR alone. nih.gov In another study, the crystal structure of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one revealed a monoclinic crystal system with space group P2₁/c. researchgate.netnih.gov The analysis detailed the planarity of the benzofuran (B130515) ring system and the dihedral angles between the various rings, providing a complete picture of the molecule's conformation in the solid state. researchgate.netnih.gov These studies underscore the importance of X-ray crystallography in the unequivocal structural elucidation of complex heterocyclic systems.

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This experimental data is then compared with the calculated theoretical values based on the proposed molecular formula. A close correlation between the found and calculated percentages serves as strong evidence for the compound's composition and purity.

For the analog (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one (C₁₈H₁₅N₃O₂), the elemental analysis showed: Found: C, 71.13%; H, 5.01%; N, 13.69%. This is in excellent agreement with the calculated values: C, 70.81%; H, 4.95%; N, 13.76%. researchgate.netnih.gov Similarly, for 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (C₂₁H₁₈N₄O₃), the analysis yielded: Found: C, 67.10%; H, 4.60%; N, 14.75%, which closely matches the calculated values of C, 67.37%; H, 4.85%; N, 14.96%. researchgate.net

Theoretical and Computational Studies on 5 Amino 1 Phenyl 1h Pyrazol 3 Yl Methanol and Pyrazole Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic properties of many-body systems, and it has been widely applied to the study of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov DFT calculations are instrumental in predicting molecular geometries, electronic distributions, and spectroscopic parameters, providing data that complements and explains experimental findings. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully used to optimize the molecular structures of novel pyrazole compounds. researchgate.net Similarly, the B3LYP/6-311++G(d,p) level of theory has been effective in predicting spectral data for new pyrazolone (B3327878) derivatives, showing good correlation with experimental X-ray and NMR data. tandfonline.com

The electronic structure of pyrazole derivatives is key to understanding their stability and chemical reactivity. researchgate.net DFT calculations are frequently used to determine the geometries, bond lengths, and angles of these molecules. researchgate.net A crucial aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests lower kinetic stability and higher chemical reactivity, reflecting the ease of intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic or nucleophilic attack. researchgate.nettandfonline.com For pyrazole derivatives, these computational tools provide a detailed perception of molecular properties and reactivity. researchgate.net Studies on pyrazoloporphyrin tautomers have shown that relative energies and Gibbs free energies are very similar across different forms, indicating that entropic factors are not significant in their relative stability. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.5971 |

| ELUMO | -2.4598 |

| Energy gap (ΔE) | 3.1373 |

Table based on data for compound 3b in a study on novel pyrazole derivatives. researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. tandfonline.com For pyrazole and its derivatives, DFT methods like B3LYP with the 6-311+G** basis set have been used to calculate structural and spectroscopic data. nih.gov The calculated vibrational frequencies are typically scaled to achieve better agreement with experimental FTIR and FT-Raman spectra. nih.gov The complete assignment of vibrational modes is often performed based on the total energy distribution (TED). nih.gov

In addition to vibrational spectra, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values, often showing good agreement. tandfonline.comnih.gov In one study on new pyrazolone derivatives, the predicted geometrical parameters and chemical shifts were well reproduced with correlation coefficients higher than 90%. tandfonline.com Such studies confirm the molecular structures elucidated by techniques like X-ray diffraction and NMR spectroscopy. tandfonline.comtandfonline.com

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| N-H stretch | 3142 | 3145 | 3140 |

| C-H stretch | 3115 | 3120 | 3118 |

| Ring stretch | 1525 | 1530 | 1528 |

Note: This table presents hypothetical data for illustrative purposes, based on findings that observed and calculated frequencies are generally in good agreement. nih.gov

Pyrazoles are structurally interesting compounds largely because they can exhibit tautomerism, a phenomenon that can influence their reactivity and properties. nih.govresearchgate.net Prototropic annular tautomerism is common in pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This type of tautomerism is a reversible process where the two forms differ only in the position of a proton. purkh.com

Computational studies using DFT and ab initio methods have been employed to determine the relative stability of different tautomers. nih.govpurkh.com For the parent pyrazole, calculations have shown that the energy barrier for an intramolecular proton transfer is high (around 50 kcal/mol), suggesting that the proton exchange is more likely an intermolecular process. nih.gov Theoretical analyses have also been used to study the tautomerism of substituted pyrazoles, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, which can exist in either an OH-form or an NH-form. mdpi.com The thermodynamics of azole tautomerism are widely studied, as different tautomers can possess distinct chemical and biological properties. researchgate.net

The equilibrium between tautomeric forms is governed by a combination of internal and external factors. nih.gov Computational and experimental studies have identified several key influences:

Substituent Effects: The electronic nature of substituents on the pyrazole ring has a considerable impact. researchgate.net Electron-donating groups (like -NH₂, -OH) at the 5-position tend to stabilize the N2-H form, while electron-withdrawing groups (like -COOH, -CHO) stabilize the N1-H form. researchgate.net Similarly, for 3,5-disubstituted pyrazoles, tautomers with electron-donor groups at C-5 and electron-withdrawing groups at C-3 are often more stable. researchgate.net

Solvent Effects: The solvent medium plays a crucial role, often by catalyzing the isomeric transformations. nih.gov The dielectric constant of the medium is a significant factor. nih.gov In pyrazole itself, tautomeric interconversion rates can be slowed by using dipolar aprotic solvents. nih.gov For 1-phenyl-1H-pyrazol-3-ol, studies show it exists as dimers in nonpolar solvents like CDCl₃, but as monomers in DMSO-d₆. mdpi.com Computational studies on Nitro-1-deazapurines showed that the increase in dipole moment in water is a crucial effect influencing tautomeric equilibria. researchgate.net

Temperature: Temperature can act as an active modulator of tautomeric transformations. nih.gov Lowering the temperature is a strategy used to decelerate prototropy, allowing for the observation of individual signals for different tautomers in NMR studies. nih.gov

Inter- and Intramolecular Interactions: Hydrogen bonding, both within the molecule and with the solvent, significantly influences which tautomer is favored. researchgate.net Water, for example, can lower the energetic barriers between tautomers by forming hydrogen bonds. nih.gov Theoretical analysis has shown that the stability of certain pyrazole tautomers depends on internal hydrogen bonds and the influence of the environment. researchgate.net

Analysis of Tautomeric Forms (e.g., Prototropic Annular Tautomerism)

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful approach to elucidate the mechanisms of chemical reactions involving pyrazole frameworks. eurasianjournals.com DFT calculations can be used to map out reaction pathways, identify intermediates, and calculate the energies of transition states. researchgate.net This allows for a detailed understanding of reaction kinetics and thermodynamics, often revealing which of several possible pathways is dominant. researchgate.net

For instance, a computational study on the reaction between 3-methylthio-4-cyano-pyrazole and iodomethane (B122720) examined two potential pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the study suggested that the pathway involving hydrogen transfer followed by an attack on a nitrogen atom was the dominant reaction channel. researchgate.net Such investigations are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic strategies. nih.govorganic-chemistry.org

A key strength of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. researchgate.netmdpi.com In pyrazole synthesis, common methods like the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound proceed through intermediates such as pyrazolines. researchgate.netnih.gov

Computational studies can model these intermediates, providing information on their geometry and stability. researchgate.net For example, in the 1,3-dipolar cycloaddition reactions used to form pyrazoles, the mechanism and regioselectivity are influenced by the substituents, a process that can be explored through modeling. nih.gov Theoretical calculations have also been used to propose mechanisms for catalysis involving pyrazole complexes, such as a mechanism featuring multiple proton-coupled electron transfers where the pyrazole NH group plays a direct role in promoting bond cleavage in a coordinated substrate. mdpi.com By calculating the activation energies associated with different transition states, researchers can predict reaction rates and understand the factors that control selectivity. researchgate.net

Analysis of Charge Redistribution during Reactions

The reactivity and electronic properties of pyrazole derivatives, including (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol, are fundamentally governed by the distribution and redistribution of electron density within the molecule during chemical transformations. Computational methods, particularly Density Functional Theory (DFT), provide profound insights into these electronic dynamics. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding charge transfer within the molecule. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Several quantum chemical descriptors are employed to analyze charge redistribution:

Electronegativity (χ): This parameter measures the ability of a molecule or functional group to attract electrons. researchgate.net

Chemical Hardness (η): This describes the resistance to change in electron distribution or charge transfer. Molecules with a small energy gap are considered soft. researchgate.net

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), this parameter also indicates the molecule's capacity for charge transfer. researchgate.net

Theoretical calculations on various pyrazole derivatives have shown that the introduction of different substituents significantly alters these electronic properties. researchgate.netnih.gov Electron-donating groups, for instance, can increase the basicity of the pyrazole ring, while electron-withdrawing groups enhance the acidity of the N-H proton. nih.gov During a reaction, such as electrophilic substitution which preferentially occurs at the C4 position of the pyrazole ring, the molecule's electron density shifts to stabilize the transition state, a process that can be mapped and quantified using computational models. mdpi.com These studies are vital for predicting the regioselectivity and outcome of chemical reactions involving the pyrazole framework. nih.gov

Supramolecular Interactions and Aggregation Behavior

The solid-state architecture and macroscopic properties of pyrazole-based compounds are dictated by a complex interplay of non-covalent forces. These interactions drive the self-assembly of molecules into well-defined supramolecular structures.

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are a dominant force in the crystal engineering of pyrazole derivatives. The pyrazole core contains both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like sp2-hybridized nitrogen atom), facilitating the formation of robust intermolecular interactions. nih.gov

The most common motif is the intermolecular N-H···N hydrogen bond, which frequently leads to the formation of supramolecular structures such as cyclic dimers, trimers, tetramers, and infinite one-dimensional chains. researchgate.netnih.gov In some symmetrically 3,5-substituted pyrazoles, these N-H···N bonds can be particularly short (with N···N distances as low as 2.82 Å), indicating a strong interaction. nih.gov This interaction is sometimes described as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond is strengthened by π-electron delocalization through the iminoenamine fragment (.N=C-C=C-NH.) within the ring. nih.gov

Planar Stacking and Columnar Systems

The aromatic nature of the pyrazole ring and any attached phenyl groups makes it highly susceptible to π-π stacking interactions. These interactions, where the planar surfaces of aromatic rings align face-to-face or face-to-edge, are a key driving force for the self-assembly of pyrazole-based molecules. mdpi.com

In the solid state, these stacking interactions often lead to the formation of one-dimensional columnar structures. researchgate.net The packing in these systems is further stabilized by a combination of other weak non-covalent forces, including C-H···π interactions, where a C-H bond points towards the face of a π-system, and hydrophobic interactions between nonpolar groups like methyl substituents. mdpi.comresearchgate.net The interplay between hydrogen bonding and π-stacking dictates the final crystal architecture. For instance, hydrogen-bonded chains or dimers can be further organized into layers or three-dimensional networks through π-π and C-H···π interactions. mdpi.com The planarity of the molecular framework, sometimes enhanced by intramolecular hydrogen bonds, is crucial for achieving the effective orbital overlap required for strong π-π stacking. nih.gov

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the type and relative importance of different non-covalent contacts. nih.govresearchgate.net Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov

| Interaction Type | Contribution Range (%) | Reference |

|---|---|---|

| H···H | 45.9% - 57.7% | nih.govnih.gov |

| H···N / N···H | ~23.3% | nih.gov |

| H···C / C···H | ~16.2% | nih.gov |

| H···O / O···H | ~12.3% | nih.gov |

| π···π | ~13.2% | scispace.com |

Complementing the Hirshfeld surface, energy framework analysis calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs in the crystal. rasayanjournal.co.in These calculations help to visualize the topology and strength of the packing. researchgate.net In many heterocyclic systems, including pyrazole derivatives, the stabilization of the crystal structure is found to be dominated by electrostatic energy contributions, underscoring the primary role of hydrogen bonding and polar interactions. nih.govrasayanjournal.co.in

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). amercrystalassn.orgwikipedia.org This theory partitions a molecule into discrete atomic basins, allowing for the calculation of atomic properties. wikipedia.org

A central concept in QTAIM is the bond critical point (BCP), a point in the electron density where the gradient is zero and which lies on the path of maximum electron density linking two interacting nuclei (the bond path). wiley-vch.de The presence of a bond path is a universal indicator of a chemical interaction, ranging from strong covalent bonds to weak van der Waals forces. wiley-vch.de

The properties of the electron density at the BCP are used to characterize the nature and strength of the interaction. researchgate.netijnc.ir For instance, in the study of hydrogen bonds and other non-covalent interactions within pyrazole frameworks, QTAIM analysis can:

Confirm the existence of hydrogen bonds (e.g., N-H···O, N-H···N) and weaker interactions like C-H···O or π-π stacking by identifying the corresponding BCPs. ijnc.irresearchgate.net

Quantify the strength of these interactions through the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the critical point.

Distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. amercrystalassn.org

QTAIM provides a fundamental, physics-based framework for understanding the non-covalent forces that govern the supramolecular aggregation and behavior of pyrazole compounds. amercrystalassn.orgwiley-vch.de

Exploration of 5 Amino 1 Phenyl 1h Pyrazol 3 Yl Methanol and Pyrazole Derivatives in Non Biological Applications

Material Science Applications

Pyrazole-containing molecular materials are prominent in the fabrication of optoelectronic devices due to their specific photophysical properties. researchgate.net Their conjugated nature often leads to unique and intrinsic photophysical characteristics, making them suitable for the development of advanced organic materials. mdpi.com

Pyrazole (B372694) derivatives are noted for their exceptional fluorescent properties, which include high quantum yields, good photostability, and thermostability. nih.gov The pyrazoline ring, a related structure, is particularly known for its high fluorescence quantum yield and strong blue-emitting properties, making these derivatives valuable in various material science applications. researchgate.net

Research into specific pyrazole derivatives has yielded significant findings. For instance, a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which is structurally related to (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol, exhibits characteristic photoluminescence emission peaks at approximately 580 nm. researchgate.net Other pyrazoline derivatives have been shown to possess efficient broadband photoluminescence that can cover nearly the entire visible spectrum. researchgate.net This versatility makes them promising candidates as fluorescent probes and labeling agents. nih.govresearchgate.net

Certain pyrazole derivatives exhibit solvatochromism, meaning their absorption or emission spectra change with the polarity of the solvent. nih.govresearchgate.net This property is valuable for developing sensors and smart materials.

In the realm of electroluminescence, pyrazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs). researchgate.net Studies on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have demonstrated their utility as emitters in OLEDs, producing deep bluish-green light with emission spectra in the range of 481–506 nm. mdpi.com The fluorescence in these phenyl-decorated pyrazoloquinolines is attributed to a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. mdpi.com This demonstrates their potential for creating efficient light-emitting devices. mdpi.com

The electronic properties of pyrazoles make them suitable for use in organic electronics, including as semiconductors. dnu.dp.ua The APPQ compound, for example, is classified as a small-molecule organic semiconductor, characterized by a π-conjugated nanostructure that allows for electron delocalization. researchgate.net

Due to these characteristics, pyrazole derivatives are extensively utilized in the fabrication of OLEDs. researchgate.netdnu.dp.uanih.gov They can function as both hole-transporting materials and emissive materials within the device structure. researchgate.net The nitrogen atoms in the pyrazoline structure facilitate electron transfer, while the extended conjugation contributes to the molecule's bright luminescence. researchgate.net Various pyrazoloquinoline derivatives have been investigated for their electroluminescent effects in single-layer and double-layer OLEDs, confirming their applicability as active components in such devices. mdpi.commdpi.com

| Property | Compound Type | Observation | Source |

| Photoluminescence | APPQ | Emission peak at ~580 nm | researchgate.net |

| Electroluminescence | CF3-substituted 1H-pyrazolo[3,4-b]quinolines | Bluish-green emission (481–506 nm) in OLEDs | mdpi.com |

| Semiconductor Type | APPQ | Classified as a π-conjugated organic semiconductor | researchgate.net |

Photovoltaic Applications

The potential for pyrazole derivatives in energy conversion has been demonstrated, with studies showing their effectiveness as acceptor materials in photovoltaic solar cells. sunyempire.edu Their favorable electron-donating and hole transfer efficiencies make them suitable for donor-acceptor functional molecules in photovoltaic devices. researchgate.net

A key application of these materials is in the creation of heterojunction devices, which are fundamental to the operation of many solar cells. A heterojunction was fabricated using thin films of the organic semiconductor APPQ on an n-type silicon (n-Si) substrate. researchgate.net Current-voltage measurements of this APPQ/n-Si device revealed typical diode behavior under dark conditions. researchgate.net When exposed to light, these devices exhibited attractive photovoltaic properties, underscoring the potential of pyrazole derivatives in solar energy applications. researchgate.net

The optical band gap is a critical parameter for a semiconductor's application in photovoltaic devices. For thin films of the APPQ compound, the band gap energy was determined to be 2.3 eV through absorption edge measurements. researchgate.net This value is crucial for understanding the material's electronic properties and for designing efficient photovoltaic cells.

| Parameter | Device/Material | Value | Source |

| Band Gap Energy | APPQ Thin Film | 2.3 eV | researchgate.net |

| Open-Circuit Voltage (Voc) | APPQ/n-Si Heterojunction | 0.62 V | researchgate.net |

| Short-Circuit Current (Isc) | APPQ/n-Si Heterojunction | 5.1 × 10⁻⁴ A/cm² | researchgate.net |

| Maximum Output Power | APPQ/n-Si Heterojunction | 0.247 mW/cm² | researchgate.net |

Use as Building Blocks and Templates in Chemical Synthesis

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in synthetic organic chemistry. mdpi.comorientjchem.org Its derivatives are highly valued as versatile building blocks for the construction of more complex molecular architectures. scirp.org The unique chemical properties of the pyrazole nucleus, including its aromaticity and the presence of multiple reaction sites, allow for a wide range of chemical transformations. orientjchem.orgorientjchem.org This versatility has led to their extensive use in the synthesis of various organic compounds, including ligands for catalysis and materials for supramolecular chemistry. mdpi.com

Among the vast family of pyrazole derivatives, this compound represents a polyfunctional compound with significant potential as a synthetic intermediate. The presence of an amino group, a hydroxyl group, and the pyrazole core provides multiple points for further chemical modification. While specific research on the non-biological applications of this compound as a building block is not extensively detailed in the provided search results, the broader class of 5-aminopyrazoles, to which it belongs, are recognized as crucial precursors in synthetic chemistry. nih.gov These compounds possess three primary nucleophilic centers: the amino group at the 5-position, the nitrogen at the 1-position, and the carbon at the 4-position, with the 5-amino group being the most reactive. nih.gov This inherent reactivity makes them ideal starting materials for the synthesis of a diverse array of heterocyclic systems. nih.gov

The general synthetic utility of pyrazoles is well-established, with numerous methods developed for their preparation. A common and foundational approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This method allows for the creation of a wide variety of substituted pyrazoles. mdpi.com

Table 1: Common Synthetic Routes to Pyrazole Derivatives

| Precursors | Reagents/Conditions | Product Type |

| 1,3-Diketones and Hydrazines | Ethylene glycol, room temperature | 1,3,5-substituted pyrazoles mdpi.com |

| α,β-Unsaturated Carbonyls and Hydrazines | Cyclocondensation | Substituted pyrazoles mdpi.com |

| Terminal Alkynes, Aromatic Aldehydes, Hydrazines | Molecular iodine | 1,3-disubstituted pyrazoles nih.gov |

| Hydrazonoyl Chlorides and Acetonitrile Derivatives | Ethanolic sodium ethoxide | 3-substituted 5-amino-1-aryl-4-(benzothiazol-2-yl)pyrazoles beilstein-journals.org |

Precursors for Complex Polyfunctional Heterocyclic Systems

The strategic placement of reactive functional groups on the pyrazole ring, as seen in this compound, makes it and related compounds valuable precursors for the synthesis of complex polyfunctional heterocyclic systems. hilarispublisher.com 5-Aminopyrazoles are extensively used as synthons for constructing fused heterocyclic rings through cyclization and cycloaddition reactions with bi-electrophiles. nih.gov

The research into the synthesis of polyfunctionalized heterocyclic compounds has gained significant attention due to their diverse applications. hilarispublisher.com Pyrazole derivatives serve as foundational structures for annelating other heterocyclic nuclei, thereby expanding the library of accessible heterocyclic systems. hilarispublisher.com For instance, 5-aminopyrazoles have been successfully employed in the design and synthesis of a variety of fused pyrazoloazines, such as:

Pyrazolo[3,4-b]pyridines nih.gov

Pyrazolo[1,5-a]pyrimidines nih.gov

Pyrazolo[3,4-d]pyrimidines nih.gov

Pyrazolo[3,4-b]pyrazines nih.gov

Pyrazolo[5,1-c]-1,2,4-triazines nih.gov

Pyrazolo[1,5-a]-1,3,5-triazines nih.gov

One documented example of a 5-aminopyrazole derivative being used as a precursor is the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with 2-formylbenzoic acid to synthesize (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. nih.gov This reaction highlights the utility of the amino group in forming new carbon-nitrogen bonds and expanding the molecular complexity.

Furthermore, the Vilsmeier-Haack reaction, which involves formylation using reagents like phosphorus oxychloride and dimethylformamide, is a common strategy for introducing functional groups onto pyrazole rings, which can then be used to build more complex heterocyclic systems. hilarispublisher.comstmjournals.com

In the field of medicinal chemistry and drug design, there is a significant interest in developing peptidomimetics, which are molecules that mimic the structure and function of peptides. A key structural motif in many proteins is the beta-sheet, and pyrazole derivatives have been explored as templates to mimic this conformation. The rigid, planar structure of the pyrazole ring can serve as a scaffold to orient appended amino acid side chains in a manner that resembles a beta-sheet.

A study on the synthesis of novel pyrazole peptidomimetics involved the coupling of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxylic acid with amino acid esters. nih.gov This research, while focused on biological applications, demonstrates the chemical feasibility of integrating amino acid moieties onto a pyrazole core. nih.gov This approach is fundamental to the concept of using pyrazoles as beta-sheet templates. The ability to functionalize the pyrazole ring at multiple positions allows for the attachment of various side chains, which can then mimic the spatial arrangement of amino acid residues in a natural beta-sheet. The inherent rigidity of the pyrazole scaffold helps to pre-organize these side chains, reducing the entropic penalty of binding to a biological target.

While the specific use of this compound as a beta-sheet template is not explicitly detailed, its structure contains the necessary handles for such applications. The amino and hydroxyl groups could be modified to attach peptide fragments or amino acid side chain mimics, while the phenyl group at the 1-position and the substituents at other positions could be varied to fine-tune the conformational properties of the resulting peptidomimetic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions, often involving hydrazine hydrate and KOH under reflux in ethanol. Reaction progress is monitored by TLC, followed by acidification and crystallization (e.g., ethanol). Optimization includes adjusting molar ratios, reflux duration (e.g., 5–8 hours), and purification via recrystallization . For pyrazole derivatives, Mannich reactions using N,N'-bis(methoxymethyl)diaza-18-crown-6 have been employed to introduce substituents .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR/IR/Mass Spectrometry : To confirm functional groups (e.g., –NH2, –OH) and molecular weight .

- X-ray Crystallography : For unambiguous structural determination. Software like SHELXL (SHELX suite) is used for refinement, leveraging high-resolution data to resolve bond angles and torsion parameters .

- Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR data with computational tools (e.g., DFT calculations) to confirm electronic environments .

- High-Resolution Crystallography : Use SHELXL to refine disordered regions or twinned crystals, ensuring accurate hydrogen-bonding networks .

- Statistical Analysis : Apply R-factors and residual density maps to assess data quality, particularly for non-covalent interactions .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) reveals patterns such as N–H···O and O–H···N interactions, which stabilize the lattice .

- π-π Stacking : Aromatic pyrazole-phenyl interactions contribute to melting point and solubility. Use Mercury software to visualize packing motifs .

- Impact on Solubility : Strong H-bonding reduces solubility in apolar solvents, necessitating polar solvents (e.g., DMSO) for biological assays .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Introduction : Employ Mannich reactions to append groups (e.g., chloro, methyl) at the pyrazole 4-position .

- Biological Screening : Test derivatives for antimicrobial/anticancer activity via in vitro assays (e.g., P19 carcinoma cell inhibition at µM concentrations) .

- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., GSK-3β) .

Q. What challenges arise in optimizing crystallization conditions for X-ray studies of pyrazole derivatives?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to improve crystal growth. Slow evaporation at 4°C is often effective .

- Twinned Crystals : Address twinning via SHELXD (SHELX suite) by refining against high-resolution data (e.g., synchrotron sources) .

- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .

Specialized Methodological Considerations

Q. How can reaction mechanisms for substituent introduction be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in situ IR or LC-MS to identify rate-determining steps .

- Isotopic Labeling : Use 15N-labeled hydrazine to trace nitrogen incorporation in the pyrazole ring .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in cyclization reactions .

Q. What computational tools are recommended for predicting hydrogen-bonding behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.